柯林霉素 V

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

柯里霉素V是一种天然化合物,属于一类复杂的氯霉素样酰基硝基苯丙胺类化合物。 它首次从细菌棒状杆菌hydrocarboclastus中分离出来,时间是1972年 。柯里霉素V以其抗菌特性而闻名,对革兰氏阳性和革兰氏阴性细菌都有效。 虽然它的效力不如氯霉素,但它表现出相似的物种选择性 .

科学研究应用

Corynecin V has several scientific research applications, including:

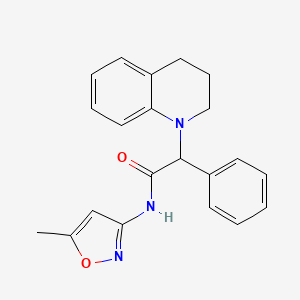

Chemistry: It is used as a model compound for studying the synthesis and reactions of chloramphenicol-like compounds.

Biology: Corynecin V is used to study the antibacterial mechanisms of chloramphenicol-like compounds.

Medicine: Research on Corynecin V contributes to the development of new antibacterial agents.

Industry: It is used in the production of antibacterial agents for various applications.

作用机制

柯里霉素V通过抑制细菌的蛋白质合成发挥其抗菌作用。它与细菌核糖体结合,阻止肽键的形成,从而抑制细菌的生长和繁殖。 柯里霉素V的分子靶标包括细菌核糖体的50S亚基 .

生化分析

Biochemical Properties

Corynecin V plays a significant role in biochemical reactions due to its structural similarity to chloramphenicol. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Corynecin V inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation . This interaction is crucial for its antibacterial activity. Additionally, Corynecin V has been shown to interact with enzymes involved in its biosynthesis, such as those incorporating amino acids like threonine, homoserine, and methionine .

Cellular Effects

Corynecin V affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein synthesis can lead to the accumulation of incomplete proteins and the disruption of metabolic processes . In eukaryotic cells, Corynecin V’s effects are less pronounced but can still influence cellular functions if present in high concentrations .

Molecular Mechanism

The molecular mechanism of Corynecin V involves its binding to the 50S ribosomal subunit in bacteria . This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s structure allows it to fit into the ribosomal binding site, blocking the necessary interactions for protein elongation . Additionally, Corynecin V may interact with other biomolecules, such as enzymes involved in its biosynthesis, further influencing its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Corynecin V can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can degrade over time, especially if exposed to light or higher temperatures . Long-term studies have shown that Corynecin V can have lasting effects on bacterial populations, leading to the development of resistance in some cases .

Dosage Effects in Animal Models

The effects of Corynecin V vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity . At higher doses, Corynecin V can cause adverse effects, such as liver toxicity and disruption of normal gut flora . Threshold effects have been observed, where a minimal effective dose is required to achieve antibacterial activity without causing harm to the host .

Metabolic Pathways

Corynecin V is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as acetyltransferases and hydrolases, which modify its structure and influence its activity . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Corynecin V is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, Corynecin V may interact with transport proteins that facilitate its movement within cells . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Corynecin V is primarily within the cytoplasm, where it exerts its antibacterial effects . It targets bacterial ribosomes, which are located in the cytoplasm, to inhibit protein synthesis . Post-translational modifications, such as acetylation, can influence its localization and activity by altering its binding affinity to ribosomal subunits .

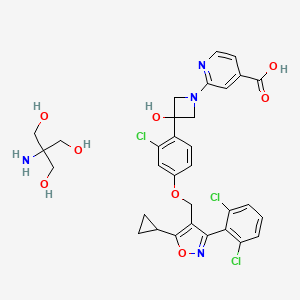

准备方法

合成路线和反应条件: 柯里霉素V是通过一系列涉及细菌棒状杆菌hydrocarboclastus的化学反应合成的。该细菌在含有正构烷烃作为唯一碳源的培养基中生长。 合成涉及生产D-(-)-苏式-1-氯霉素的酰基衍生物 。 柯里霉素V的分离涉及使用乙酸乙酯作为展开剂的制备薄层色谱法 .

工业生产方法: 柯里霉素V的工业生产涉及棒状杆菌hydrocarboclastus的大规模发酵。该细菌在生物反应器中进行培养,条件受控以优化柯里霉素V的产量。 然后使用色谱技术提取和纯化该化合物 .

化学反应分析

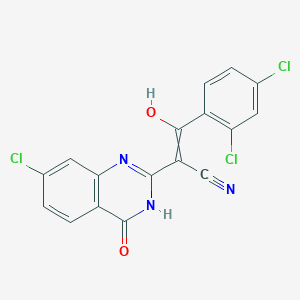

反应类型: 柯里霉素V经历各种化学反应,包括:

氧化: 在特定条件下,柯里霉素V中的硝基可以被还原成氨基。

还原: 该化合物可以进行还原反应以形成不同的衍生物。

取代: 柯里霉素V中的酰基可以被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 乙酸酐和乙酰氯等试剂通常用于取代反应.

主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的柯里霉素V的各种衍生物,它们可以表现出不同的生物活性 .

4. 科研应用

柯里霉素V在科研中有多种应用,包括:

化学: 它被用作研究氯霉素样化合物的合成和反应的模型化合物。

生物学: 柯里霉素V用于研究氯霉素样化合物的抗菌机制。

医学: 对柯里霉素V的研究有助于开发新的抗菌剂。

工业: 它用于生产用于各种应用的抗菌剂.

相似化合物的比较

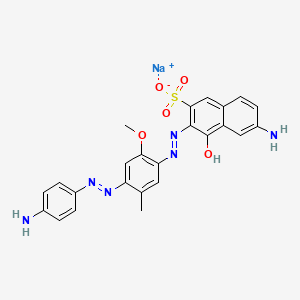

柯里霉素V与其他氯霉素样化合物相似,例如:

氯霉素: 这两种化合物都抑制细菌蛋白质合成,但柯里霉素V的效力较低。

柯里霉素I、II、III和IV: 这些化合物也从棒状杆菌hydrocarboclastus中分离出来,具有相似的结构和抗菌特性.

属性

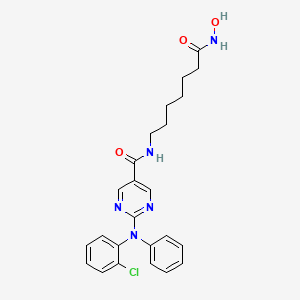

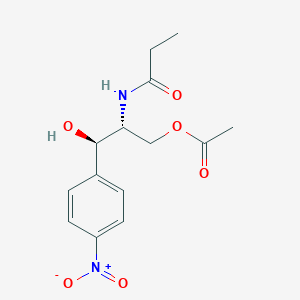

IUPAC Name |

[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPRUKVGIPMAMF-TZMCWYRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)